1-(Methylsulfonyl)-4-nitrobenzene
Overview
Description
1-(Methylsulfonyl)-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a methylsulfonyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylsulfonyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(methylsulfonyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the methylsulfonyl group.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methylsulfonyl group can be oxidized to a sulfone group using strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-(Methylsulfonyl)-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: this compound sulfone.
Scientific Research Applications
1-(Methylsulfonyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-4-nitrobenzene depends on its chemical interactions with other molecules. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The methylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These interactions are crucial in determining the compound’s reactivity and its role in various chemical processes.
Comparison with Similar Compounds
- 1-(Methylsulfonyl)-2-nitrobenzene
- 1-(Methylsulfonyl)-3-nitrobenzene
- 1-(Methylsulfonyl)-4-aminobenzene
Comparison: 1-(Methylsulfonyl)-4-nitrobenzene is unique due to the specific positioning of the nitro and methylsulfonyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different chemical behaviors, making it suitable for specific applications where other isomers may not be as effective.
Properties
IUPAC Name |
1-methylsulfonyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONGBDXIFQIQBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293128 | |
Record name | 1-(Methylsulfonyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2976-30-9 | |
Record name | Methyl 4-nitrophenyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Methylsulfonyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylsulphonyl)nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the nitro group relative to the benzene ring in 1-(methylsulfonyl)-4-nitrobenzene?
A1: The nitro group in this compound is not coplanar with the benzene ring. Instead, it is twisted out of the plane of the ring by an angle of 10.2 (5) °. [] This twist is likely due to steric hindrance between the nitro group and the methylsulfonyl group.
Q2: How does this compound form dimers in its solid state?
A2: In the solid state, this compound molecules interact with each other through non-classical C—H⋯O hydrogen bonds. [] These weak interactions occur between the hydrogen atoms of the benzene ring or the methylsulfonyl group of one molecule and the oxygen atoms of the nitro group of an adjacent molecule. This arrangement leads to the formation of dimers with an R22(10) motif.
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